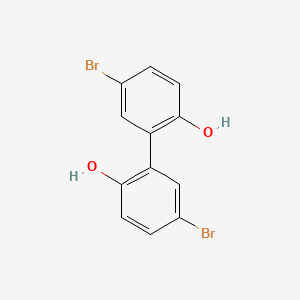

5,5'-Dibromo-2,2'-dihydroxy-biphenyl

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(5-bromo-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTQSFVLYRQKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Structural and Spectroscopic Characterization of 5,5 Dibromo 2,2 Dihydroxy Biphenyl

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the quintessential method for determining the precise atomic arrangement of a compound in its crystalline solid state. nih.gov This technique provides an unambiguous three-dimensional model of the molecule, offering detailed insights into its conformation, as well as the intermolecular interactions that govern its packing in the crystal lattice.

As of the current literature review, a specific single-crystal X-ray diffraction study for the parent compound 5,5'-Dibromo-2,2'-dihydroxy-biphenyl has not been reported. However, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of a substituted derivative, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, has been elucidated, offering valuable comparative insights. nih.gov

In this related study, the compound was found to crystallize in the orthorhombic system. A key feature of biphenyl (B1667301) systems is the dihedral angle between the two aromatic rings, which is dictated by the steric hindrance of the ortho-substituents. In the case of the substituted derivative, this angle was determined to be a significant 85.05°, indicating a highly twisted conformation. nih.gov It is highly probable that this compound would also adopt a non-planar conformation due to the steric repulsion between the ortho-hydroxyl groups.

A hypothetical table of crystallographic data for this compound, based on typical values for similar compounds, is presented below to illustrate the type of information obtained from such a study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈Br₂O₂ |

| Formula Weight | 344.00 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Dihedral Angle (°) | Expected to be significant (>50°) |

The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions. The presence of hydroxyl groups suggests that strong intermolecular hydrogen bonds (O-H···O) would be a dominant feature, likely forming chains or dimeric motifs that link adjacent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (protons) and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the hydroxyl protons and the aromatic protons. The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making pairs of protons chemically equivalent.

Aromatic Protons: There are three chemically distinct protons on each aromatic ring (at positions 3, 4, and 6). Due to symmetry, H-3 is equivalent to H-3', H-4 to H-4', and H-6 to H-6'. This would result in three signals in the aromatic region (typically 6.5-8.0 ppm). The signal for H-4 would likely appear as a doublet of doublets due to coupling with H-3 and H-6. The signals for H-3 and H-6 would appear as doublets.

Hydroxyl Protons: The two hydroxyl protons (OH at C-2 and C-2') are chemically equivalent and would give rise to a single, often broad, singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

While specific experimental data is not available, a predicted ¹H NMR data table is provided for illustrative purposes.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (3, 3') | ~7.3-7.5 | d |

| Ar-H (4, 4') | ~6.9-7.1 | dd |

| Ar-H (6, 6') | ~7.6-7.8 | d |

| OH (2, 2') | Variable (e.g., ~5.0-6.0) | s (broad) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the C₂ symmetry of this compound, only six distinct signals would be expected in the spectrum.

Aromatic Carbons: The six carbons of each phenyl ring will give rise to six signals.

C-1 and C-1'

C-2 and C-2' (bearing the -OH group)

C-3 and C-3'

C-4 and C-4'

C-5 and C-5' (bearing the -Br atom)

C-6 and C-6'

The carbon atoms attached to electronegative bromine (C-5) and oxygen (C-2) would have characteristic chemical shifts. The C-Br signal would be found around 110-120 ppm, while the C-OH signal would be significantly downfield, around 150-155 ppm. The other aromatic carbons would resonate in the 115-140 ppm range.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-1' | ~130-135 |

| C-2, C-2' | ~150-155 |

| C-3, C-3' | ~120-125 |

| C-4, C-4' | ~130-135 |

| C-5, C-5' | ~115-120 |

| C-6, C-6' | ~118-123 |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that would reveal scalar coupling between adjacent protons. For this molecule, it would show correlations between H-3/H-4 and H-4/H-6, confirming their positions within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6).

While no specific multi-dimensional NMR studies have been published for this compound, the application of these standard techniques would be a routine step in its full spectroscopic characterization.

Infrared (IR) and Raman Spectroscopy for Vibrational and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to the intra- and intermolecular interactions, particularly hydrogen bonding.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that corresponds to its vibrational transitions. For this compound, the FTIR spectrum is characterized by several key absorption bands that are indicative of its functional groups.

The most prominent feature in the FTIR spectrum is the O-H stretching vibration of the hydroxyl groups. This band is typically broad and appears in the region of 3200-3600 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. A broad band suggests the presence of strong hydrogen bonding, while a sharper, higher frequency band would indicate weaker or no hydrogen bonding.

Other significant vibrational modes include the aromatic C-H stretching vibrations, which are observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are typically found in the 1200-1400 cm⁻¹ range. The presence of the bromine atoms is indicated by the C-Br stretching vibration, which appears at lower frequencies, usually in the 500-700 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch | 1200-1350 | Strong |

| O-H Bend | 1300-1450 | Medium |

| C-Br Stretch | 500-700 | Medium to Strong |

The presence of hydroxyl groups in close proximity to the biphenyl linkage in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions play a crucial role in determining the conformation and packing of the molecules in the solid state.

Intramolecular hydrogen bonding can occur between the hydroxyl group on one phenyl ring and the oxygen atom of the hydroxyl group on the other ring. This type of interaction would lead to a more planar conformation of the biphenyl system. The strength of this intramolecular hydrogen bond can be assessed by the shift in the O-H stretching frequency in the IR spectrum.

Intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules, leading to the formation of extended networks in the crystalline state. These interactions are responsible for the physical properties of the compound, such as its melting point and solubility. The nature and extent of intermolecular hydrogen bonding can be investigated by comparing the IR spectra in the solid state and in dilute non-polar solutions. In dilute solutions, intermolecular interactions are minimized, allowing for the observation of intramolecular hydrogen bonds or free hydroxyl groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence of two bromine atoms, twelve carbon atoms, eight hydrogen atoms, and two oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive pattern for the molecular ion peak, with three peaks at M, M+2, and M+4, having a relative intensity ratio of approximately 1:2:1. This isotopic signature is a powerful tool for identifying brominated compounds.

Table 2: Expected HRMS Data for the Molecular Ion of this compound (C₁₂H₈Br₂O₂)

| Isotopic Composition | Calculated m/z |

| C₁₂H₈⁷⁹Br₂O₂ | 341.8894 |

| C₁₂H₈⁷⁹Br⁸¹BrO₂ | 343.8874 |

| C₁₂H₈⁸¹Br₂O₂ | 345.8853 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify the components of a mixture. For this compound, GC-MS can be employed to assess its purity. The gas chromatogram will show a single peak if the compound is pure, while the presence of impurities will result in additional peaks. The mass spectrum corresponding to the main peak can then be used to confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of bromine atoms, hydroxyl groups, and fragmentation of the biphenyl core.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Due to the restricted rotation around the single bond connecting the two phenyl rings, this compound can exist as a pair of non-superimposable mirror images, known as atropisomers. These atropisomers are chiral and can be distinguished by their interaction with circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration (R or S) of the atropisomers.

The experimental ECD spectrum of a purified enantiomer of this compound can be compared with the theoretically calculated ECD spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores in the molecule.

Unveiling Molecular Chirality: this compound as a Chiroptical Probe

The precise determination of the three-dimensional arrangement of atoms in chiral natural products is a critical aspect of chemical and pharmaceutical research. The specific stereochemistry of a molecule can profoundly influence its biological activity. In this context, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful tool for assigning the absolute configuration of chiral molecules. A sophisticated application of this technique involves the use of chiroptical probes, which are molecules designed to interact with the analyte and generate a distinct spectroscopic signal. Among these, derivatives of this compound have emerged as effective probes for elucidating the stereochemistry of chiral natural product analogs.

The utility of this compound as a chiroptical probe lies in its ability to form a derivative with a chiral analyte, typically a diol, thereby creating a new molecule with distinct and predictable chiroptical properties. This method is particularly valuable for complex and flexible natural products that may otherwise be challenging to analyze using standard computational methods.

A key methodology involves the reaction of the chiral diol moiety of a natural product with a dimethylacetal derivative of this compound. This reaction forms a biphenyldioxolane, a rigid cyclic structure that locks the biphenyl unit in a specific conformation. The inherent chirality of the natural product analog induces a preferential twist in the biphenyl scaffold of the probe. This induced twist, in turn, gives rise to a characteristic signal in the ECD spectrum.

The significance of this approach has been demonstrated in the assignment of absolute configurations for complex phytotoxins. For instance, this method was successfully employed to confirm the (6’R) absolute configuration of colletochlorin A and to revise the previously assigned configuration of agropyrenol to (3’S,4’S). mdpi.comnih.gov

The core principle of this methodology is the correlation between the absolute configuration of the chiral diol and the sign of a specific Cotton effect in the ECD spectrum of the resulting biphenyldioxolane derivative. A diagnostic Cotton effect observed around 250 nm is particularly informative. mdpi.comnih.gov The sign of this Cotton effect—positive or negative—directly relates to the stereochemical arrangement of the hydroxyl groups in the original natural product analog. This straightforward and reliable correlation allows for the unambiguous assignment of the absolute configuration.

The strength of this method lies in its applicability to conformationally mobile and even ECD-silent compounds, which are notoriously difficult to analyze. By forming a rigid derivative with a strong chromophore, the biphenyl probe method overcomes these limitations, providing clear and interpretable spectroscopic data. mdpi.comnih.gov

The research findings for the application of this biphenyl chiroptical probe are summarized in the table below:

| Natural Product Analog | Original Assignment | Revised Assignment with Biphenyl Probe | Diagnostic ECD Signal |

| Colletochlorin A | (6’R) | Confirmed as (6’R) | Positive Cotton effect at ~250 nm |

| Agropyrenol | Not specified | (3’S,4’S) | Negative Cotton effect at ~250 nm |

This interactive data table highlights the definitive results obtained through the biphenyl chiroptical probe methodology.

Iv. Theoretical and Computational Chemistry Studies of 5,5 Dibromo 2,2 Dihydroxy Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

These calculations are typically performed using specific functionals and basis sets. For halogenated organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p), which are capable of accurately describing the electronic environment around both light atoms and heavier atoms like bromine. nih.gov The output of a geometry optimization is the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its shape.

The defining structural feature of a biphenyl (B1667301) derivative is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance of steric hindrance from the ortho-substituents and electronic effects that may favor a more planar or twisted conformation. In this compound, the hydroxyl groups at the 2 and 2' positions are expected to cause significant steric repulsion, forcing the rings to adopt a non-planar (twisted) conformation in the ground state.

Computational methods can predict the rotational energy barrier around the central C-C bond. This is achieved by performing a series of constrained geometry optimizations where the dihedral angle between the rings is fixed at various values (e.g., from 0° to 90°). The energy of the molecule is calculated at each step, resulting in a potential energy surface that reveals the energy cost of rotation. nih.govmdpi.com

The two key transition states for this rotation are the planar conformation (0° dihedral angle), which is typically destabilized by steric clash between the ortho-substituents, and the perpendicular conformation (90° dihedral angle), where electronic conjugation between the rings is minimized. biomedres.usbiomedres.us The energy difference between the stable, twisted ground state and these transition states defines the rotational barriers. researchgate.netnih.gov

Table 1: Illustrative Rotational Energy Profile Data for a Substituted Biphenyl This table is a hypothetical representation of data that would be generated from a DFT calculation on this compound to illustrate the concept.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 12.5 | Planar Transition State (Steric Hindrance) |

| 45 | 0.0 | Energy Minimum (Ground State) |

| 90 | 4.2 | Perpendicular Transition State |

DFT calculations are a powerful tool for interpreting and predicting spectroscopic data. Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending) and can be directly compared to an experimental Infrared (IR) spectrum to aid in the assignment of specific absorption bands. nih.govscispace.com For this compound, this would allow for the precise assignment of O-H, C-H, C-O, and C-Br stretching and bending modes.

Quantum Chemical Modeling of Intermolecular Interactions

The hydroxyl and bromo substituents on the biphenyl core enable this compound to participate in a variety of non-covalent interactions that govern its behavior in the solid state and in solution. Quantum chemical modeling can be used to analyze these forces in detail.

The hydroxyl groups are potent hydrogen bond donors and acceptors. scielo.org.mx Computational models can be used to study both intramolecular hydrogen bonds (e.g., between the hydroxyl group and the π-system of the adjacent ring) and intermolecular hydrogen bonds, where molecules link together in dimers or larger aggregates. mdpi.comresearchgate.net By calculating the interaction energy between two or more molecules, the strength of these hydrogen bonds can be quantified. researchgate.net Methods like Natural Bond Orbital (NBO) analysis can further characterize these interactions by identifying the specific orbital overlaps between the hydrogen bond donor and acceptor. researchgate.net

The bromine atoms on the biphenyl rings can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electron-deficient region on the halogen atom (known as a σ-hole) is attracted to a Lewis base or an electron-rich region on another molecule. mdpi.com Computational modeling can map the molecular electrostatic potential (MEP) on the surface of the molecule to visualize the positive σ-hole on the bromine atoms, predicting their propensity to form halogen bonds.

Furthermore, the aromatic rings of the biphenyl system can interact with each other through π-π stacking. These interactions are crucial for the crystal packing of aromatic molecules. Computational analysis can determine the geometry and energy of these stacking arrangements, distinguishing between parallel-displaced and T-shaped configurations.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations serve as a "computational microscope" to investigate the step-by-step pathway of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as polymerization or complexation with metal ions.

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to understand the reaction kinetics and identify the rate-determining step. This theoretical insight is critical for optimizing reaction conditions, predicting the formation of byproducts, and designing new synthetic routes.

Transition State Analysis for Coupling Reactions

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reaction rates. For this compound, which is a key precursor for the synthesis of more complex molecules, understanding the transition states in coupling reactions such as Suzuki-Miyaura or Ullmann coupling is of paramount importance.

Computational studies, typically employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

In the context of a Suzuki-Miyaura coupling reaction involving this compound, computational analysis would focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For each step, the geometry and energy of the transition state would be calculated. For instance, the oxidative addition of the C-Br bond to a palladium(0) catalyst would be modeled to determine the energetic feasibility of this initial step.

Table 1: Hypothetical Calculated Activation Energies for Key Steps in a Suzuki-Miyaura Coupling of this compound

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |

| Transmetalation | K₂CO₃ (base) | 12.5 |

| Reductive Elimination | Pd(PPh₃)₄ | 18.9 |

Note: The data in this table is illustrative and based on typical values for similar Suzuki-Miyaura reactions. Specific computational studies on this compound are required for experimentally validated data.

Similarly, for an Ullmann-type homocoupling to form a larger polyphenolic structure, transition state analysis would elucidate the mechanism of the copper-catalyzed reaction. This would involve calculating the energies of intermediates and transition states for the formation of organocopper species and the subsequent reductive elimination to form the new C-C bond. These computational insights are crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, and temperature, to favor the desired reaction pathway and improve yields.

Understanding Regioselectivity in Bromination and Functionalization

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the case of this compound, further bromination or other functionalization reactions could potentially occur at the remaining vacant positions on the aromatic rings (positions 3, 3', 4, and 4'). Computational chemistry offers powerful tools to predict and explain the regioselectivity of such reactions.

The regioselectivity of electrophilic aromatic substitution, such as bromination, is governed by the electronic properties of the substrate. The hydroxyl (-OH) groups are activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the bromo (-Br) substituents are deactivating but also ortho-, para-directing. Computational methods can quantify these electronic effects.

One common approach is to calculate the distribution of electron density in the molecule. Positions with higher electron density are more susceptible to attack by electrophiles. Molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule. For this compound, MEP calculations would likely show higher negative potential (indicating higher electron density) at the positions ortho and para to the hydroxyl groups.

Another powerful predictive tool is the calculation of the energies of the sigma-complex intermediates (also known as Wheland intermediates) that are formed during electrophilic aromatic substitution. The stability of these intermediates is a good indicator of the preferred reaction pathway. The transition state leading to the most stable intermediate will have the lowest energy, thus determining the regioselectivity.

For the functionalization of this compound, computational studies can predict the most likely sites for further substitution. escholarship.orgresearchgate.net Given the directing effects of the existing substituents, further electrophilic attack would be predicted to occur at the positions ortho to the hydroxyl groups (positions 3 and 3'). However, steric hindrance from the adjacent phenyl ring and the existing bromo substituent could also play a role, and computational models can account for these steric effects in the transition state energies.

Table 2: Hypothetical Calculated Relative Energies of Intermediates for Further Bromination of this compound

| Position of Bromination | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |

| 3-position | 0 (Reference) | Yes |

| 4-position | +3.5 | No |

Note: This data is hypothetical and serves to illustrate the computational approach. The actual regioselectivity would need to be confirmed by specific DFT calculations and experimental validation.

V. Chemical Reactivity and Reaction Mechanisms of 5,5 Dibromo 2,2 Dihydroxy Biphenyl

Cross-Coupling Reactivity of the Dibromo Moieties

The presence of two bromine atoms on the biphenyl (B1667301) scaffold makes 5,5'-Dibromo-2,2'-dihydroxy-biphenyl an excellent substrate for cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgrsc.org In the context of this compound, the carbon-bromine (C-Br) bonds can be sequentially or simultaneously functionalized. The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. researcher.lifenih.gov

Oxidative Addition : The cycle begins with the oxidative addition of a C-Br bond of the dibromobiphenyl to a palladium(0) complex, forming an arylpalladium(II) bromide intermediate. nih.gov The reactivity of aryl halides in this step typically follows the order I > Br > Cl. researcher.life

Transmetalation : The aryl group from an organoboron reagent (like a boronic acid or its ester) is transferred to the palladium(II) center, displacing the bromide. This step requires a base to activate the organoboron species. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researcher.lifenih.gov

By employing this reaction, the bromine atoms on this compound can be replaced with various aryl, heteroaryl, or alkyl groups, allowing for the synthesis of a wide array of more complex biphenyl derivatives. The reaction can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the reagents and reaction conditions.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Substrate | Dibromoarene (e.g., this compound) | Electrophilic partner |

| Coupling Partner | Arylboronic acid or ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes catalyst, influences reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and catalyst |

| Temperature | Room temperature to >100 °C | Provides activation energy for the reaction |

Investigation of Transmetalation Pathways and Kinetic Considerations in Suzuki-Miyaura Reactions

The transmetalation step is often rate-limiting and its mechanism has been a subject of extensive investigation. For the reaction to proceed, a base is crucial. Two primary pathways have been proposed for the role of the base in activating the organoboron species for transmetalation with the arylpalladium(II) halide intermediate.

The Boronate Pathway : In this mechanism, the base (e.g., hydroxide) attacks the electron-deficient boron atom of the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex (R-B(OH)₃⁻). This activated boronate then transfers its organic group to the palladium center.

The Oxo-Palladium Pathway : Alternatively, the base can react with the arylpalladium(II) halide complex (Ar-Pd-X) to form a more reactive arylpalladium(II) hydroxide (B78521) (Ar-Pd-OH). This species then reacts with the neutral boronic acid, facilitating the transfer of the aryl group from boron to palladium.

Competitive Side Reactions in Metal-Catalyzed Couplings (e.g., Protodeboronation, Homocoupling)

Several side reactions can compete with the desired cross-coupling process, reducing the yield of the final product.

Protodeboronation : This is a significant undesired reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (often water present in the reaction mixture), replacing the boronic acid group with a hydrogen atom. researchgate.net This side reaction consumes the nucleophilic partner and is often promoted by the basic conditions required for the Suzuki-Miyaura coupling. Electron-rich heterocyclic and electron-deficient arylboronic acids can be particularly susceptible to this process.

Homocoupling : This side reaction involves the coupling of two molecules of the same partner. It can occur with either the organoboron reagent or the aryl halide. The homocoupling of boronic acids can be mediated by the palladium catalyst, particularly in the presence of an oxidant (like air). Biaryl byproducts from the homocoupling of the starting aryl halide can also form, especially during the in-situ generation of the Pd(0) catalyst from a Pd(II) precursor, which can consume the starting material. jcu.edu.au

Reactivity of the Dihydroxy Groups

The two phenolic hydroxyl (-OH) groups in this compound are nucleophilic and acidic, allowing them to undergo a variety of reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl groups can be readily converted into ethers or esters through O-alkylation and O-acylation, respectively.

O-Alkylation : In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl groups are deprotonated to form more nucleophilic phenoxide ions. These phenoxides can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to form the corresponding dialkoxy derivatives. Palladium-catalyzed allylation of 2,2'-dihydroxybiphenyl with specific sulfonates has also been reported, demonstrating a more specialized method of O-alkylation. researchgate.net

O-Acylation : Esterification of the hydroxyl groups can be achieved by reacting the biphenol with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), or more commonly with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). google.com These reactions proceed readily to form the corresponding diester. A simple 2,2'-biphenol-derived phosphoric acid has been shown to catalyze dehydrative esterification between biphenols and carboxylic acids. researcher.lifeorganic-chemistry.org

Complexation with Metal Ions as a Ligand

Upon deprotonation, the two hydroxyl groups of 2,2'-dihydroxy-biphenyl can act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. The resulting dianionic ligand is referred to as a biphenolate.

The two phenoxide oxygen atoms coordinate to a metal center, forming a stable chelate ring. The steric and electronic properties of the biphenolate ligand can be tuned by the substituents on the biphenyl backbone. In the case of this compound, the electron-withdrawing bromine atoms would influence the electronic properties of the resulting metal complex. Biphenolate ligands are known to form complexes with various metals, including Group 4 metals (e.g., Titanium), rare earth metals, and aluminum. acs.orgjcu.edu.aursc.org These complexes have applications in catalysis, for instance, in the ring-opening polymerization of cyclic esters. jcu.edu.aursc.org

| Functional Group | Type of Reaction | Typical Reagents | Product Type |

|---|---|---|---|

| Dibromo Moieties (-Br) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl-substituted biphenyl |

| Homocoupling (Side Reaction) | Pd Catalyst | Quaterphenyl | |

| Dihydroxy Groups (-OH) | O-Alkylation | Alkyl Halide, Base | Dialkoxybiphenyl (Ether) |

| O-Acylation | Acid Chloride/Anhydride, Base | Dibenzoylbiphenyl (Ester) | |

| Metal Complexation | Metal Salt, Base | Biphenolate Metal Complex |

Radical Reaction Pathways involving Bromine Atoms

While specific studies on the radical reaction pathways of this compound are not extensively documented, the general principles of radical bromination and the reactivity of related phenolic compounds provide a framework for understanding its potential behavior. The presence of bromine atoms on the aromatic rings suggests that under appropriate conditions, such as exposure to radical initiators (e.g., light or chemical initiators), homolytic cleavage of the carbon-bromine bond could occur, leading to the formation of aryl radicals.

Furthermore, the reaction of bromine radicals (Br•) with phenolic compounds is known to proceed via mechanisms such as electron transfer, hydrogen abstraction from the hydroxyl group, or addition to the aromatic ring. In the context of this compound, a bromine radical could abstract a hydrogen atom from one of the hydroxyl groups, forming a phenoxyl radical. Such phenoxyl radicals are key intermediates in various oxidative coupling reactions. Dimerization of phenoxyl radicals is a known pathway for the formation of larger molecules.

On-Surface Chemical Reactions and Directed Assembly

On-surface synthesis provides a powerful platform for the construction of precisely defined nanomaterials from molecular precursors. Halogenated aromatic compounds are frequently employed in this context, as the carbon-halogen bond can be selectively cleaved on a catalytic metal surface to generate reactive radical species. These radicals can then undergo subsequent coupling reactions to form larger covalent structures. While direct experimental studies on this compound are limited, the behavior of structurally similar molecules, such as 2,2'-dibromo-biphenyl (DBBP), on metal surfaces offers significant insights into the potential reaction pathways.

The Ullmann coupling reaction, a copper-catalyzed formation of a biaryl bond from two aryl halides, has been adapted for on-surface synthesis. In this context, the metal surface itself acts as the catalyst. For a molecule like this compound deposited on a suitable metal surface (e.g., Ag(111), Au(111), or Cu(111)), thermal annealing is expected to induce the cleavage of the C-Br bonds. This dehalogenation step results in the formation of surface-stabilized biradicals.

These biradicals can then diffuse on the surface and couple with each other in an Ullmann-type reaction to form polymeric chains. The reaction of a related molecule, 2,2'-dibromo-biphenyl (DBBP), on a Ag(111) surface has been shown to proceed via an Ullmann coupling followed by cyclodehydrogenation to form dibenzo[e,l]pyrene. bit.edu.cn In the case of this compound, the initial Ullmann coupling would lead to the formation of poly(2,2'-dihydroxy-biphenyl) chains linked at the 5 and 5' positions.

Subsequent annealing at higher temperatures could then initiate intramolecular dehydrogenative coupling, also known as cyclodehydrogenation. This process involves the formation of new carbon-carbon bonds between adjacent aromatic units, leading to the creation of extended, planar graphene-like nanostructures. The hydroxyl groups could also participate in intermolecular or intramolecular dehydrogenation, potentially forming ether linkages or other oxygen-containing functionalities within the final structure. The specific reaction products would be highly dependent on the nature of the substrate, the annealing temperature, and the surface coverage of the precursor molecules.

The table below summarizes the expected steps in the on-surface synthesis starting from this compound, based on studies of analogous systems.

| Step | Process | Intermediate/Product |

| 1 | Adsorption | Physisorbed this compound |

| 2 | Dehalogenation | Surface-stabilized biradicals |

| 3 | Ullmann-type Coupling | Poly(2,2'-dihydroxy-biphenyl) chains |

| 4 | Cyclodehydrogenation | Planarized, extended nanostructures |

In addition to intermolecular coupling, on-surface reactions can also favor intramolecular cyclization, depending on the structure of the precursor molecule and the reaction conditions. For some brominated biphenyls, particularly those with a higher number of bromine substituents, intramolecular annulation can compete with or even dominate over intermolecular Ullmann coupling. bit.edu.cn

For this compound, the formation of a biradical upon debromination could potentially be followed by intramolecular rearrangement or cyclization, although this is generally less favored for molecules with only two bromine atoms. The energy barrier for intramolecular annulation is often higher than that for Ullmann coupling. bit.edu.cn However, the presence of the hydroxyl groups could influence the adsorption geometry and the electronic properties of the radical intermediates, potentially opening up alternative reaction pathways.

The interplay between the intermolecular Ullmann coupling and intramolecular cyclization is a key factor in determining the final structure of the on-surface synthesized material. Control over these competing reaction pathways is a central challenge and a significant area of research in the field of on-surface synthesis.

The following table outlines the key factors influencing the reaction pathways of brominated biphenyls on surfaces.

| Factor | Influence on Reaction Pathway |

| Number of Bromine Substituents | A higher number of bromine atoms can favor intramolecular cyclization due to the instability of the resulting polyradicals. bit.edu.cn |

| Adsorption Geometry | The orientation of the molecule on the surface can dictate the proximity of reactive sites for either inter- or intramolecular reactions. |

| Surface Reactivity (e.g., Ag vs. Cu) | The choice of metal substrate affects the temperature at which dehalogenation occurs and can influence the stability of organometallic intermediates. |

| Annealing Temperature | Stepwise heating allows for the sequential activation of different reaction steps, such as dehalogenation, coupling, and cyclodehydrogenation. |

Vi. Coordination Chemistry and Ligand Design with 5,5 Dibromo 2,2 Dihydroxy Biphenyl Scaffolds

Design Principles for Chelating Biphenol Ligands

The design of effective chelating ligands based on the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl scaffold is governed by several key principles. The two hydroxyl groups are positioned to form a stable chelate ring with a metal ion. The biphenyl (B1667301) backbone provides a rigid and tunable framework, and the bromine substituents can be used to modify the electronic properties of the ligand and the resulting complex. The stereochemistry of the biphenyl linkage can also be exploited to create chiral environments around the metal center, which is crucial for asymmetric catalysis.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes using this scaffold typically involves the deprotonation of the hydroxyl groups to form a dianionic ligand that coordinates to a metal center. A variety of spectroscopic and analytical techniques are employed to characterize these complexes.

Complexes of this compound can be formed with a range of transition metals. The synthesis often involves reacting the ligand with a metal salt in an appropriate solvent, sometimes in the presence of a base to facilitate deprotonation. For instance, square planar rhodium(I) complexes have been successfully prepared with the related 6,6′-dihydroxy-2,2′-bipyridine ligand, indicating a similar potential for the biphenol scaffold. rsc.org The 5,5'-disubstituted-2,2'-bipyridine motif, a close structural analog, is noted for its excellent coordination properties and its use as a versatile building block in functional materials. nih.gov The synthesis of such complexes is a critical step for their application in various chemical transformations. semanticscholar.org

Table 1: Examples of Transition Metal Complexes with Related Bipyridine Ligands

| Metal | Ligand | Application |

|---|---|---|

| Rhodium(I) | 6,6′-dihydroxy-2,2′-bipyridine | Carbonylation Catalysis rsc.org |

| Palladium(II) | 5,5''-dibromo-2,2':6',2''-terpyridine | Cross-coupling Reactions researchgate.net |

The coordination of the this compound ligand to a metal center significantly influences the electronic properties of the metal ion. The strength of the ligand field, which is the electrostatic interaction between the ligand's donor atoms and the metal's d-orbitals, determines the splitting of these orbitals. This splitting, in turn, affects the spectroscopic and magnetic properties of the complex. The electronic properties of bimetallic surfaces can be modified by both strain and ligand effects, which alter the d-band width and center. aps.org These modifications are crucial as they can tune the chemical properties of the surface. aps.org The movement of even weakly coordinating ligands like hydrides can cause substantial changes in the ligand field, demonstrating the sensitivity of the electronic structure to the ligand environment. nih.gov

Spectroscopic techniques are essential for probing these electronic properties. A study of Co(III) complexes with various ligands allowed for the determination of the ligand-field splitting parameter (10 Dq) and Racah parameters, providing quantitative insight into the ligand's electronic influence. nih.gov

Catalytic Applications of Metal Complexes Incorporating Biphenol Ligands

Metal complexes derived from biphenol ligands, including this compound, are promising candidates for various catalytic applications due to their tunable electronic and steric properties.

These complexes can function as catalysts in both homogeneous and heterogeneous systems. google.com In homogeneous catalysis , the catalyst is in the same phase as the reactants, allowing for high selectivity and activity under mild conditions. ruhr-uni-bochum.de For example, rhodium(I) complexes of 6,6′-dihydroxy-2,2′-bipyridine are active catalysts for the carbonylation of methyl acetate. rsc.org

In heterogeneous catalysis , the catalyst is in a different phase, which facilitates its separation and recycling. lbl.gov The immobilization of homogeneous catalysts onto solid supports is a strategy to combine the advantages of both systems. ruhr-uni-bochum.delbl.gov Zinc compounds, for instance, have been shown to be effective catalysts for the oxidation of sulfides in both homogeneous and heterogeneous setups. rsc.org The catalytic activity of metal complexes is a key area of research, with applications in important organic reactions like Suzuki–Miyaura and Mizoroki–Heck couplings. rsc.org

Electron Transfer Processes in Biphenol-Metal Systems

The electronic structure of biphenol-metal complexes makes them suitable for mediating electron transfer processes, which are fundamental to many chemical and biological reactions. Well-defined molecular bismuth compounds, for example, have been shown to be catalytically active in photochemically-induced radical dehydrocoupling reactions. nih.gov These reactions proceed through radical intermediates, highlighting the role of the metal complex in facilitating single-electron transfer steps. The design of redox-switchable systems, such as a ruthenium(II) complex with a bipyridyl-functionalized ligand, demonstrates the potential for controlling electron transfer processes for applications in molecular electronics and sensors. researchgate.net

Vii. Supramolecular Chemistry and Crystal Engineering with 5,5 Dibromo 2,2 Dihydroxy Biphenyl

Molecular Recognition and Self-Assembly Driven by Intermolecular Interactions

Molecular recognition and self-assembly are fundamental processes in which molecules non-covalently associate into larger, ordered structures. For 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, these processes are governed by a combination of intermolecular forces originating from its distinct functional groups. The hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors, while the bromine (-Br) atoms can act as halogen bond donors.

The interplay between these interactions dictates the self-assembly behavior. Hydrogen bonds, being relatively strong and directional, are often the primary driving force in the assembly of hydroxyl-containing molecules. researchgate.net Simultaneously, the bromine atoms can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophile. mdpi.comnih.gov This interaction is highly directional and has become a powerful tool in crystal engineering. mdpi.com The self-assembly of this compound is therefore a result of the competition and cooperation between hydrogen bonding, halogen bonding, and weaker forces like π–π stacking, leading to the formation of complex and predictable supramolecular architectures.

Design of Organic Solids through Crystal Engineering Principles

Crystal engineering aims to control the packing of molecules in the solid state to produce materials with specific topologies and functions. This is achieved by utilizing robust and predictable intermolecular interactions, known as supramolecular synthons.

Supramolecular synthons are structural units within a crystal that are formed by known and reliable intermolecular interactions. The functional groups of this compound allow for the formation of several key synthons:

Hydroxyl-based Synthons: The hydroxyl groups can form strong O-H···O hydrogen bonds, leading to common motifs such as chains or cyclic dimers, which are prevalent in the crystal structures of phenols and carboxylic acids. researchgate.netmdpi.com

Bromine-based Synthons: The bromine atoms can participate in halogen bonding. Studies on related dibromo-biphenyl compounds have identified distinct Br···Br halogen bonds. nih.gov These interactions, along with potential Br···O or Br···π contacts, serve as valuable synthons for directing crystal packing. mdpi.commdpi.com The strength and geometry of these halogen bonds can be tuned by the electronic environment of the molecule. mdpi.com

The directionality of hydrogen bonds makes them ideal for constructing ordered solid-state architectures. mdpi.com The two hydroxyl groups on the biphenyl (B1667301) core can direct molecules to assemble into predictable patterns. However, the final structure is highly sensitive to steric hindrance and the presence of other competing interactions.

In a closely related sterically hindered compound, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, intramolecular O-H···π interactions are observed instead of the expected intermolecular hydrogen bonds. nih.gov This demonstrates how substituents can alter the preferred hydrogen bonding motif, preventing the formation of extended networks and favoring discrete molecular conformations. nih.gov In contrast, in the absence of such bulky groups, molecules like this compound would be expected to form robust one- or two-dimensional networks through intermolecular O-H···O linkages.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O3—H3A···O2 (intramolecular) | 0.72 (3) | 2.11 (3) | 2.7576 (18) | 152 (3) |

| O4—H4A···N1i (intermolecular) | 0.79 (2) | 2.03 (2) | 2.8189 (18) | 172 (2) |

Data from the crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, illustrating how hydroxyl groups can participate in both intra- and intermolecular hydrogen bonds.

Halogen atoms, particularly bromine and iodine, play a crucial role in directing crystal packing through halogen bonding. mdpi.com In the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], a related compound, molecules are aligned in a head-to-tail fashion through Br···Br halogen bonds. nih.gov The Br···Br separation distance is 3.4204 (8) Å, which is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. The C-Br···Br angles are nearly linear at 178.2 (4)° and 170.9 (4)°, confirming the high directionality of this interaction. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10Br2O4 |

| Dihedral Angle (rings) | 67.29 (19)° |

| Br···Br Separation | 3.4204 (8) Å |

| C—Br···Br Angles | 178.2 (4)°, 170.9 (4)° |

| Centroid–Centroid Separation | 4.044 (2) Å, 4.063 (3) Å |

Data for 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], highlighting the key structural parameters influenced by halogen bonding and π-stacking.

Formation of Co-crystals and Multi-component Systems

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions in a specific stoichiometric ratio. The formation of co-crystals is a prominent strategy in crystal engineering to modify the physicochemical properties of solids.

Given its capacity to act as both a hydrogen bond donor (via -OH groups) and a halogen bond donor (via -Br atoms), this compound is an excellent candidate for forming co-crystals with molecules that possess complementary acceptor groups. For example, co-crystallization with pyridine-based molecules could lead to strong O-H···N hydrogen bonds, while pairing with electron-rich aromatic systems could facilitate Br···π halogen bonds. The ability to form diverse and robust intermolecular interactions makes this biphenyl derivative a versatile component for creating novel multi-component crystalline materials. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials are of great interest due to their porosity and potential applications in gas storage, separation, and catalysis.

Dihydroxy-functionalized biphenyl derivatives can serve as ligands in the synthesis of CPs and MOFs. nih.gov While the hydroxyl groups themselves can coordinate to metal centers, they are more commonly used as secondary functional groups that can impart specific properties or engage in hydrogen bonding within the framework. The biphenyl core provides a rigid and linear scaffold, which is desirable for building extended, porous networks. For instance, related dihydroxy-biphenyl-dicarboxylic acids have been successfully used to generate a range of 1D, 2D, and 3D coordination polymers. nih.gov Furthermore, the bromine atoms on this compound could be used for post-synthetic modification or could influence the topology of the resulting framework through halogen bonding interactions. The related molecule 5,5'-Dibromo-2,2'-bipyridine (B102527) is a well-known building block for coordination complexes and materials, underscoring the utility of the dibromo-substituted aromatic core in this field. ossila.com

Utilization as Organic Linker Molecules

The utility of this compound as an organic linker stems from its well-defined structural characteristics. The 2,2'-dihydroxy groups are positioned to act as bidentate chelating ligands for a variety of metal ions, a common strategy in the formation of MOFs. The biphenyl backbone imparts a degree of conformational flexibility through rotation around the central carbon-carbon single bond, which can be controlled by the steric hindrance of substituents at the ortho positions. This atropisomerism can be exploited to introduce chirality into the resulting framework.

The bromine atoms at the 5 and 5' positions serve multiple purposes. They enhance the electron-withdrawing nature of the aromatic rings, which can influence the coordination chemistry of the hydroxyl groups. Furthermore, these halogen atoms can participate in halogen bonding, a directional non-covalent interaction that can play a crucial role in directing the self-assembly process and stabilizing the final crystal structure. The presence of these reactive sites also opens up the possibility of post-synthetic modification, where the bromine atoms can be replaced with other functional groups to tailor the properties of the MOF after its initial synthesis.

The synthesis of MOFs using dihydroxy-functionalized biphenyl dicarboxylate linkers has been shown to yield a variety of network topologies, demonstrating the versatility of the biphenyl scaffold in constructing diverse and functional coordination polymers. nih.gov While direct reports on MOFs constructed from this compound are not extensively detailed in the reviewed literature, the principles established with analogous linkers strongly suggest its potential for forming stable, porous frameworks.

Tailoring Pore Architectures and Accessible Void Space

The architecture of the pores within a MOF is a critical determinant of its properties and potential applications, such as gas storage, separation, and catalysis. The size, shape, and chemical environment of these pores can be precisely controlled through the judicious selection of the organic linker. The geometry of the this compound linker is a key factor in dictating the resulting pore structure. The dihedral angle between the two phenyl rings can vary, leading to different spatial arrangements of the coordination sites and, consequently, different network topologies.

Furthermore, the bromine substituents can influence the packing of the linkers within the crystal lattice. Halogen bonding and other weak intermolecular interactions can direct the self-assembly process, leading to specific framework topologies with desired pore characteristics. The ability to control the interpenetration of multiple frameworks, a common phenomenon in MOFs, is also influenced by the nature of the organic linker. The steric bulk and interaction potential of the bromo groups can be used to prevent or promote interpenetration, thereby controlling the final porosity of the material.

Chiral MOFs for Enantioselective Separations

The separation of enantiomers, mirror-image isomers of chiral molecules, is a significant challenge in the pharmaceutical and fine chemical industries. Chiral Metal-Organic Frameworks (CMOFs) have emerged as a promising class of materials for enantioselective separations due to their high porosity, tunable structures, and the ability to incorporate chiral recognition sites. mdpi.com

This compound is an inherently chiral molecule due to restricted rotation around the C-C single bond, a phenomenon known as atropisomerism. This makes its enantiopure forms excellent candidates for the construction of homochiral MOFs. By using a single enantiomer of the linker during the synthesis, the chirality can be transferred to the entire framework, creating a chiral environment within the pores.

The enantioselective separation capabilities of such a CMOF would arise from the differential interactions between the enantiomers of a guest molecule and the chiral pore walls. The specific arrangement of the biphenyl groups and their functional moieties within the framework creates chiral pockets or channels that can preferentially bind one enantiomer over the other.

A review of chiral MOFs highlights three primary strategies for their construction: the use of chiral ligands, spontaneous resolution of achiral ligands, and post-synthetic modification. rsc.org The use of enantiopure this compound falls into the first and most direct category. The effectiveness of the resulting CMOF for a particular enantioselective separation would depend on the complementarity in shape, size, and chemical functionality between the chiral pores and the target enantiomers. While specific examples of CMOFs from this exact linker are not prevalent in the reviewed literature, the construction of chiral porous 3D MOFs from enantiopure carboxylate ligands of 1,1'-biphenol has been demonstrated to be effective for the separation of aromatic alcohols and sulfoxides with high enantioselectivity. nih.gov This provides strong evidence for the potential of this compound in similar applications.

Viii. Research Applications and Advanced Materials Utilizing 5,5 Dibromo 2,2 Dihydroxy Biphenyl

Building Blocks for Conjugated Systems and Functional Materials in Organic Electronics

The bifunctional nature of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, with its two bromine atoms and two hydroxyl groups, allows for its incorporation into polymeric and small-molecule systems through various polymerization and coupling reactions. The biphenyl (B1667301) core provides rigidity and contributes to the electronic properties of the resulting materials, which is a crucial aspect for applications in organic electronics.

While direct and extensive research on the application of this compound in the following specific areas is not widely documented, its structural motifs suggest potential utility as a monomer or precursor for materials designed for these technologies. The principles underlying these applications often involve the use of aromatic, halogenated, and hydroxyl-functionalized compounds to achieve desired electronic and physical properties.

In the field of Organic Light-Emitting Diodes (OLEDs), conjugated polymers and small molecules are essential for the light-emitting layer, as well as for charge transport layers. The biphenyl unit is a common component in materials for OLEDs due to its electron-transporting capabilities and thermal stability. The bromine atoms on the this compound scaffold can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, to build up larger conjugated systems. The hydroxyl groups could be functionalized to tune the solubility and processing characteristics of the resulting materials or to act as anchoring points for other functional moieties. While specific polymers derived from this exact monomer for OLED applications are not prominently featured in the literature, the fundamental chemistry of this compound makes it a plausible candidate for the synthesis of novel host or emissive materials.

For Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells, functional organic molecules can be employed as dyes, hole-transporting materials (HTMs), or interface modifiers. The dihydroxy functionality of this compound is of particular interest here, as hydroxyl groups can act as anchoring groups to semiconductor surfaces like titanium dioxide (TiO2) in DSSCs. Furthermore, the biphenyl structure is a component of many successful HTMs used in perovskite solar cells, contributing to their charge-carrying mobility and morphological stability. The bromine atoms offer a pathway to extend the conjugation of the molecule, which can be beneficial for light absorption and charge transport.

In the realm of Organic Photovoltaics (OPVs), the design of donor and acceptor materials is critical for efficient charge separation and transport. The electron-rich dihydroxy-biphenyl core could be incorporated into donor polymers, while the bromine atoms allow for the attachment of various electron-accepting units to create donor-acceptor type copolymers. The tunability of the electronic properties through chemical modification is a key advantage in the development of new materials for OPVs.

The potential for this compound to be used in broader semiconductor applications stems from its aromatic nature and the ability to form extended conjugated systems through polymerization. Such materials can exhibit semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic components. The precise control over the chemical structure offered by this building block could lead to semiconductors with tailored band gaps and charge carrier mobilities.

Precursors for Complex Molecular Topologies

The rigid yet conformationally flexible biphenyl unit, combined with strategically placed reactive sites, makes this compound a candidate for the construction of intricate, mechanically interlocked molecular architectures.

The synthesis of complex topologies such as catenanes (interlocked rings) and molecular knots relies on template-directed synthesis, where non-covalent interactions guide the assembly of precursor molecules before covalent bonds are formed to permanently interlock the components. The hydroxyl groups of this compound can participate in hydrogen bonding or coordinate to metal templates, pre-organizing the molecules into a desired arrangement. The bromine atoms can then be utilized in ring-closing reactions to form the final interlocked structure.

While the direct synthesis of catenanes or molecular knots from this compound has not been specifically reported, the use of similar dihydroxy-biphenyl derivatives in supramolecular chemistry suggests its potential in this area. The controlled synthesis of such complex molecules is a significant challenge in chemistry, and the development of new building blocks is crucial for advancing this field.

Development of Sensors and Probes

The inherent photophysical properties of aromatic compounds are often harnessed for the development of sensors. While research into derivatives of 2,2'-dihydroxy-biphenyl is ongoing, the specific application of the 5,5'-dibromo variant in photosensors is an area of targeted investigation.

Currently, there is limited direct research published detailing the use of this compound as a primary component in photosensors for chemical species detection. However, the foundational structure is relevant. Biphenyl-based fluorescent chemosensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. The hydroxyl groups on the biphenyl core could serve as binding sites for specific analytes. Upon binding, the electronic environment of the molecule would be altered, leading to a detectable change in its fluorescence or absorption spectrum. The bromine atoms, while primarily serving as synthetic handles, also influence the electronic properties and could play a role in the quenching or enhancement of luminescence upon interaction with certain chemical species.

Further research would be required to synthesize and characterize specific sensor molecules derived from this compound and to evaluate their selectivity and sensitivity towards various chemical analytes.

Role in the Design of Hole Transport Materials

Hole transport materials (HTMs) are a critical component in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The primary function of an HTM is to efficiently transport positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess high hole mobility, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) to align with adjacent layers, and good film-forming capabilities.

The application of this compound in the design of HTMs is not yet established in mainstream research. Typically, successful HTMs are larger, more complex molecules, often with a starburst or polymeric structure to facilitate intermolecular charge hopping. However, this compound can be considered a potential building block or monomer for creating such materials.

Through polymerization or functionalization via its bromine and hydroxyl groups, it is conceivable to synthesize larger oligomers or polymers. The resulting material's hole transport properties would depend significantly on the final molecular structure. For instance, attaching electron-donating groups could raise the HOMO level, while extending the conjugation could improve charge mobility. The table below outlines the key properties required for an HTM and speculates on how a polymer derived from this biphenyl might be engineered to meet them.

| Property | Requirement for Effective HTM | Potential Engineering Strategy with this compound |

| Hole Mobility | High (typically > 10⁻⁴ cm² V⁻¹ s⁻¹) | Polymerization to create extended π-conjugated systems. |

| HOMO Energy Level | Aligned with the valence band of the active layer (e.g., perovskite, ~-5.4 eV) | Functionalization with electron-donating moieties (e.g., triphenylamine) to raise the HOMO level. |

| Thermal Stability | High glass transition temperature (Tg) to prevent morphological changes. | Creation of rigid, high-molecular-weight polymers. |

| Film Morphology | Ability to form uniform, pinhole-free thin films. | Modification with solubilizing side chains (e.g., alkyl chains) to improve processability. |

As of now, performance data for HTMs derived specifically from this compound is not available in published literature. The development and characterization of such materials remain a prospective area for future research in materials science.

Ix. Future Research Directions and Perspectives on 5,5 Dibromo 2,2 Dihydroxy Biphenyl

Exploration of Novel and Sustainable Synthetic Pathways

While classical synthetic routes to substituted biphenyls are well-established, future research should focus on the development of more sustainable and efficient methods for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. Current approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste.

A promising green alternative lies in the exploration of enzymatic and biomimetic catalysis . For instance, laccase-mediated oxidative coupling of 4-bromophenol (B116583) could offer a direct and environmentally benign route to the dihydroxybiphenyl core. nih.gov This could be followed by regioselective bromination under mild conditions. Another avenue involves the use of transition metal catalysts, such as vanadium complexes, for the oxidative coupling of phenols, a method known to produce dihydroxybiphenyl compounds. wikipedia.org

Furthermore, the direct bromination of 2,2'-dihydroxy-biphenyl presents another synthetic strategy. wikipedia.org Research into catalyzed bromination reactions in greener solvents, such as acetic acid, could lead to more sustainable processes. quora.com The development of a scalable, one-pot synthesis would be a significant advancement, potentially utilizing a sequence of catalyzed coupling and bromination steps.

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Research Focus |

| Enzymatic Oxidative Coupling | Laccase | Mild reaction conditions, high selectivity, biodegradable catalyst. | Optimization of enzyme activity and substrate scope. |

| Catalytic Oxidative Coupling | Vanadium tetrachloride | Can be effective for phenol (B47542) coupling. | Improving regioselectivity and catalyst turnover. |

| Direct Bromination | Bromine in acetic acid | Potentially a more direct route. | Catalyst development for improved selectivity and milder conditions. |

| One-Pot Synthesis | Combination of coupling and bromination catalysts | Reduced workup steps, improved efficiency. | Catalyst compatibility and reaction telescoping. |

Integration into Dynamic Covalent and Supramolecular Systems

The bifunctional nature of this compound, with its hydrogen-bond donating hydroxyl groups and halogen-bond donating bromine atoms, makes it an excellent candidate for the construction of dynamic and supramolecular assemblies.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptive chemical systems. nih.govnih.gov The diol functionality of this compound can readily participate in reversible reactions, such as the formation of boronate esters with boronic acids. This could be exploited to create dynamic polymers, gels, and molecular cages with stimuli-responsive properties. The reversibility of these linkages allows for "error-checking" during assembly, leading to well-defined, thermodynamically stable structures. taylorandfrancis.com

In the realm of supramolecular chemistry , which relies on non-covalent interactions, the hydroxyl groups can act as hydrogen bond donors and acceptors, while the bromine atoms can participate in halogen bonding. beilstein-journals.org These interactions can be programmed to direct the self-assembly of the molecule into intricate architectures such as liquid crystals, organogels, and porous organic frameworks. The directionality and strength of these non-covalent bonds can be tuned by modifying the chemical environment, offering a pathway to responsive materials.

Future research in this area could explore the following:

Dynamic Polymers: Utilizing the diol for boronate ester-based dynamic covalent polymers that can exhibit self-healing or adaptive properties.

Supramolecular Gels: Investigating the gelation properties of this compound in various solvents through a combination of hydrogen and halogen bonding.

Crystal Engineering: Co-crystallization with complementary hydrogen and halogen bond acceptors to create novel solid-state architectures with interesting optical or electronic properties.

Advanced Characterization of In-situ Reactivity

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and discovering new transformations. The application of advanced in-situ and operando spectroscopic techniques will be instrumental in achieving this.

Techniques such as in-situ Raman and infrared spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products during a chemical reaction. acs.org This would allow for the direct observation of the oxidative coupling or bromination process, providing valuable mechanistic insights. For example, monitoring the vibrational modes of the phenolic O-H bond and the C-Br bond could elucidate the kinetics of the reaction steps.

The table below summarizes potential in-situ techniques and the information they could provide for the study of this compound.

| In-situ Technique | Target Process | Information Gained |

| Raman Spectroscopy | Synthesis, Polymerization | Real-time monitoring of bond formation/breaking, catalyst state. |

| Infrared Spectroscopy | Synthesis, Self-assembly | Tracking functional group transformations, hydrogen bond dynamics. |

| UV-Vis Spectroscopy | Photochemical reactions | Monitoring changes in electronic structure and conjugation. |

| Nuclear Magnetic Resonance | Dynamic covalent chemistry | Characterizing equilibrium dynamics and exchange rates. |

By applying these advanced characterization methods, a more complete picture of the reactivity of this compound can be developed, paving the way for more controlled and efficient chemical transformations.

Predictive Modeling and Machine Learning for Material Design and Property Tuning

Computational modeling and machine learning are powerful tools for accelerating the discovery and design of new materials with tailored properties. nih.gov For this compound, these approaches can be used to predict its physicochemical properties, reactivity, and potential performance in various applications.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.gov This can provide insights into its reactivity, the nature of its intermolecular interactions, and its potential for charge transport in electronic devices. For instance, DFT calculations have been used to study the conformational mobility and molecular electrostatic potential of chlorinated biphenyls, which could be extended to their brominated counterparts. nih.gov

Machine learning (ML) , particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the properties of a wide range of substituted biphenyls based on their molecular descriptors. youtube.comresearchgate.net By training ML models on existing data for similar compounds, it may be possible to predict properties such as solubility, thermal stability, and even biological activity for this compound and its derivatives. This predictive capability can guide synthetic efforts towards molecules with desired characteristics, reducing the need for extensive trial-and-error experimentation.

Future research in this area could involve:

Developing QSAR models for brominated biphenols to predict their properties and potential applications.

Using DFT to simulate the self-assembly behavior of this compound and predict the structures of the resulting supramolecular architectures.

Employing machine learning to screen virtual libraries of derivatives for optimal performance in specific applications, such as flame retardants or electronic materials.

Expanding Application Horizons in Emerging Technologies and Interdisciplinary Fields

The unique combination of a biphenyl (B1667301) scaffold with hydroxyl and bromo functionalities suggests that this compound could find applications in a variety of emerging technologies and interdisciplinary fields.